molecular formula C11H10ClFN4OS B2929790 2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide CAS No. 2411266-25-4

2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide

Cat. No.: B2929790
CAS No.: 2411266-25-4
M. Wt: 300.74
InChI Key: UHUDXCPJBHODCZ-UHFFFAOYSA-N
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Description

2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide is a synthetic organic compound that features a complex structure incorporating a fluoropyridine ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-N-((5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The fluoropyridine and thiadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and context of use .

Properties

IUPAC Name

2-chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4OS/c1-6(12)10(18)15-5-9-16-17-11(19-9)7-2-3-14-4-8(7)13/h2-4,6H,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUDXCPJBHODCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C(S1)C2=C(C=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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